(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
Description
(Z)-2-((2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a benzofuran-based compound characterized by a Z-configuration benzylidene group substituted with a fluorine atom at the 2-position of the phenyl ring. The molecule integrates a dihydrobenzofuran core with a ketone at position 3 and a propanoic acid moiety linked via an ether bond at position 4. The fluorine atom at the 2-position may enhance metabolic stability and binding specificity due to its electronegativity and small atomic radius, distinguishing it from analogs with substituents at other positions or with different halogens .
Properties
IUPAC Name |
2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-10(18(21)22)23-12-6-7-13-15(9-12)24-16(17(13)20)8-11-4-2-3-5-14(11)19/h2-10H,1H3,(H,21,22)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMIJGBEYOBAOT-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl derivatives under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the fluorobenzylidene group.
Substitution: : Substitution reactions at different positions of the benzofuran ring can lead to a variety of products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the benzofuran ring, reduced fluorobenzylidene derivatives, and substituted benzofuran compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including those involving inflammation and oxidative stress.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Z-configuration benzylidene-substituted dihydrobenzofurans. Key structural analogs vary in substituent type, position, and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison:
Substituent Position and Halogen Variation
(Z)-2-((2-(3-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic Acid Methyl Ester () Structural Difference: Fluorine at the 3-position of the benzylidene ring; methyl ester instead of free carboxylic acid. Impact: The 3-fluoro substitution alters electronic distribution and steric interactions compared to the 2-fluoro analog. Bioactivity may differ due to esterase-mediated hydrolysis in vivo .
(Z)-2-((2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic Acid () Structural Difference: Chlorine replaces fluorine at the 3-position. This could enhance binding to nonpolar enzyme pockets, as seen in chlorinated bioactive compounds .
2-{[(2Z)-2-(3,4,5-Trimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic Acid () Structural Difference: Trimethoxy groups replace fluorine. The electron-donating methoxy groups may also modulate electronic effects on the benzofuran core .
Functional Group Modifications
(Z)-2-(3-Fluorobenzylidene)-6-((2-Methylallyl)oxy)benzofuran-3(2H)-one () Structural Difference: Propanoic acid replaced by a 2-methylallyl ether. Impact: The allyl ether group introduces steric hindrance and alters metabolic pathways. This modification may reduce renal clearance and increase plasma half-life compared to the carboxylic acid form .
Ethyl 2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate () Structural Difference: Quinoxaline core instead of benzofuran; ethyl ester and phenyl ketone substituents. The ester and ketone groups may confer dual reactivity in biological systems .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
